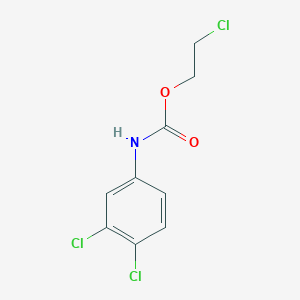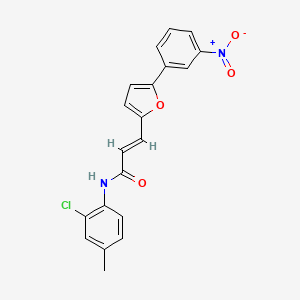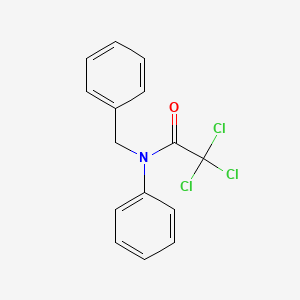![molecular formula C10H14 B11951376 Tetracyclo[5.3.0.02,6.03,10]decane CAS No. 34511-84-7](/img/structure/B11951376.png)
Tetracyclo[5.3.0.02,6.03,10]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclo[5.3.0.02,6.03,10]decane is a polycyclic hydrocarbon with the molecular formula C10H14. It is a rigid, cage-like structure that has garnered interest due to its unique geometric and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[5.3.0.02,6.03,10]decane typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by a series of hydrogenation steps. The reaction conditions often require high temperatures and pressures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic systems and reaction optimization have made it feasible to produce this compound on a larger scale. The use of metal catalysts and controlled reaction environments are crucial for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Tetracyclo[5.3.0.02,6.03,10]decane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Tetracyclo[5.3.0.02,6.03,10]decane has several applications in scientific research:
Chemistry: Used as a model compound for studying polycyclic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its rigid structure.
Wirkmechanismus
The mechanism of action of Tetracyclo[5.3.0.02,6.03,10]decane involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites, influencing the activity of enzymes and other proteins. The pathways involved often include transannular interactions and orbital mixing effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracyclo[3.3.1.13,7.01,3]decane:
Adamantane: Another polycyclic hydrocarbon with a simpler structure, commonly used in pharmaceuticals and materials science.
Uniqueness
Tetracyclo[5.3.0.02,6.03,10]decane is unique due to its specific geometric configuration, which imparts distinct electronic properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
34511-84-7 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
tetracyclo[5.3.0.02,6.03,10]decane |
InChI |
InChI=1S/C10H14/c1-2-6-8-4-3-7-5(1)9(6)10(7)8/h5-10H,1-4H2 |
InChI-Schlüssel |
NUFMNRYWZHLLTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3CCC4C1C2C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B11951326.png)




![1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea](/img/structure/B11951365.png)



